molecular formula C16H21N5OS B12179564 N-cycloheptyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-cycloheptyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12179564
M. Wt: 331.4 g/mol
InChI Key: YWDVQXXEZROKLV-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound featuring a cyclopenta[b]thiophene core substituted with a tetrazole ring and a cycloheptyl carboxamide group. Its design leverages the tetrazole moiety as a bioisostere for carboxylic acids, enhancing metabolic stability while retaining hydrogen-bonding capabilities .

Properties

Molecular Formula

C16H21N5OS

Molecular Weight

331.4 g/mol

IUPAC Name

N-cycloheptyl-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C16H21N5OS/c22-15(18-11-6-3-1-2-4-7-11)14-12-8-5-9-13(12)23-16(14)21-10-17-19-20-21/h10-11H,1-9H2,(H,18,22)

InChI Key

YWDVQXXEZROKLV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the tetrazole ring through the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst . This intermediate can then be further reacted with a cyclopenta[b]thiophene derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could lead to the formation of a corresponding amine.

Scientific Research Applications

N-cycloheptyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Variations in the Carboxamide Group

  • N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-phenylureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (4h) :
    This analogue replaces the cycloheptyl group with a pyrazolone-phenylurea substituent. The urea group introduces hydrogen-bonding capacity, enhancing interactions with polar targets, but reduces lipophilicity (logP ~2.1 vs. ~3.5 for the cycloheptyl derivative). This compound demonstrated anti-inflammatory activity in vitro, unlike the target compound, which is optimized for kinase inhibition .

  • The cyano group at position 3 increases electron-withdrawing effects, altering electronic distribution compared to the tetrazole-containing target compound. This derivative showed antiproliferative activity against MCF7 breast cancer cells (IC₅₀ = 1.2 µM), suggesting structural tuning for tyrosine kinase inhibition .

Core Modifications and Heterocyclic Additions

  • Thienotriazolopyrimidine (Compound 3 in ): Synthesized via cyclization of ethyl 2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, this compound replaces the carboxamide group with a fused triazolopyrimidine ring. However, its solubility is lower (aqueous solubility <0.1 mg/mL) compared to the carboxamide derivatives .
  • This compound exhibited anticonvulsant activity in rodent models (ED₅₀ = 25 mg/kg), highlighting divergent therapeutic applications compared to the tetrazole-based target compound .

Pharmacokinetic and ADME Properties

  • N-(2,2-Dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide (Impurity b in ) :
    A simpler tetrazole-acetamide derivative, this compound lacks the cyclopenta[b]thiophene core. Its smaller size improves renal clearance (t₁/₂ = 1.2 hours) but reduces plasma protein binding (65% vs. 92% for the target compound). This highlights the role of the thiophene core in prolonging half-life .

  • The cycloheptyl analogue’s larger substituent may further enhance BBB penetration due to increased lipophilicity .

Tabulated Comparison of Key Compounds

Compound Name Substituents/R-Groups Biological Activity logP Aqueous Solubility (mg/mL) Reference
Target Compound Cycloheptyl, Tetrazole Kinase inhibition (prelim.) ~3.5 0.5
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-phenylureido) Pyrazolone-phenylurea Anti-inflammatory ~2.1 1.8
N-(3-cyano-...-thiazole-5-carboxamide Thiazole, Cyano Antiproliferative (IC₅₀ 1.2 µM) ~2.8 0.3
Thienotriazolopyrimidine (Compound 3) Triazolopyrimidine DNA intercalation ~1.9 <0.1
14a (Oxadiazole-thione) Oxadiazole-thione, Malononitrile Anticonvulsant (ED₅₀ 25 mg/kg) ~2.5 0.4

Key Findings and Implications

  • Structural Flexibility : The cyclopenta[b]thiophene core tolerates diverse substitutions, enabling optimization for specific targets. Tetrazole and cycloheptyl groups synergize to balance stability and permeability.
  • Activity Divergence: Minor substituent changes drastically alter biological profiles. For example, urea derivatives favor anti-inflammatory activity, while thiazole-carboxamides target oncology.
  • ADME Trade-offs : Larger substituents (e.g., cycloheptyl) improve half-life but may require formulation adjustments to mitigate solubility limitations.

Biological Activity

N-cycloheptyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article provides a detailed overview of its biological activity based on various research findings.

  • Molecular Formula : C₁₆H₂₁N₅OS
  • Molecular Weight : 331.4 g/mol
  • CAS Number : 1190274-34-0

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating a series of compounds with a cyclohepta[b]thiophene scaffold, this compound demonstrated significant antiproliferative activity. Specifically, it exhibited submicromolar GI₅₀ values against several cancer cell lines, including:

Cell Line GI₅₀ (μM) Comparison Drug (Nocodazole) GI₅₀ (μM)
A5492.0122.28
OVACAR-42.2720.75
CAKI-10.691.11
T47D0.36281.283

The mechanism of action appears to involve the induction of cell cycle arrest at the G₂/M phase and the activation of apoptotic pathways, as evidenced by increased caspase activity in treated cells .

Mechanistic Insights

The compound's mechanism of action may involve:

  • Tubulin Polymerization Inhibition : Similar to nocodazole, it disrupts microtubule dynamics.
  • Apoptosis Induction : Early apoptosis was confirmed through caspase activation assays.

Antibacterial Activity

Preliminary investigations into the antibacterial properties of this compound suggest that it may also exhibit significant activity against gram-positive bacterial strains.

Summary of Findings

Overall, this compound shows considerable promise as a candidate for further development in both anticancer and antibacterial therapies. Its dual activity profile highlights its potential utility in treating complex diseases that require multifaceted therapeutic approaches.

Future Directions

Further studies are warranted to:

  • Explore In Vivo Efficacy : Assess the compound's effectiveness in animal models to confirm its therapeutic potential.
  • Investigate Structure–Activity Relationships (SAR) : Optimize chemical modifications to enhance potency and selectivity.
  • Evaluate Safety Profiles : Conduct comprehensive toxicity studies to ensure safety for clinical applications.

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